molecular formula C16H21BClF3O4 B14780032 2-[4-Chloro-2-(ethoxymethoxy)-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[4-Chloro-2-(ethoxymethoxy)-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14780032
M. Wt: 380.6 g/mol
InChI Key: BQSDQUCCAOWZEO-UHFFFAOYSA-N
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Description

2-[4-Chloro-2-(ethoxymethoxy)-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Chloro-2-(ethoxymethoxy)-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-2-(ethoxymethoxy)-6-(trifluoromethyl)phenylboronic acid with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-Chloro-2-(ethoxymethoxy)-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in cross-coupling reactions, the product typically retains the trifluoromethyl group while forming new carbon-carbon bonds .

Scientific Research Applications

2-[4-Chloro-2-(ethoxymethoxy)-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-Chloro-2-(ethoxymethoxy)-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, plays a crucial role in modulating the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the molecular targets being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-Chloro-2-(ethoxymethoxy)-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the trifluoromethyl group and the dioxaborolane moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C16H21BClF3O4

Molecular Weight

380.6 g/mol

IUPAC Name

2-[4-chloro-2-(ethoxymethoxy)-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H21BClF3O4/c1-6-22-9-23-12-8-10(18)7-11(16(19,20)21)13(12)17-24-14(2,3)15(4,5)25-17/h7-8H,6,9H2,1-5H3

InChI Key

BQSDQUCCAOWZEO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2OCOCC)Cl)C(F)(F)F

Origin of Product

United States

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